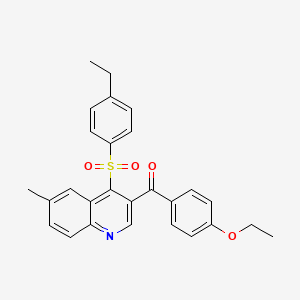![molecular formula C13H18ClNO B2536045 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride CAS No. 1053239-39-6](/img/structure/B2536045.png)
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1053239-39-6 . It has a molecular weight of 239.74 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Enzyme-Catalyzed Asymmetric Synthesis
The chiral indan derivative, closely related to 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride, has been synthesized using enzyme-catalyzed asymmetric hydrolysis. This process, involving Bacillus sp. SUI-12, yielded high enantioselectivity and was utilized in the synthesis of the melatonin receptor agonist TAK-375 (Tarui et al., 2002).
Fluorescent Compound Synthesis
A study on the synthesis of highly fluorescent and water-soluble N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide demonstrated the relevance of compounds structurally similar to this compound. This compound exhibited high fluorescence and solubility in water and other polar solvents (Boobalan et al., 2012).
Catalytic Synthesis of Polycyclic Ring Systems
In the field of organic chemistry, a novel strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives was developed. This involved condensation of 2-hydroxybenzaldehydes with compounds structurally related to this compound. The process is significant for constructing complex polycyclic architectures in natural products (Someswarao et al., 2018).
Multifunctional Biocide and Corrosion Inhibition
A derivative of this compound, namely 2-(Decylthio)ethanamine hydrochloride, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Moreover, it possesses biofilm and corrosion inhibition properties, highlighting its utility in cooling water systems (Walter & Cooke, 1997).
Antibacterial Agents Synthesis
Research on chalcones and acetyl pyrazoline derivatives incorporating furan nuclei, structurally akin to this compound, has shown promising results in developing antitubercular agents. These compounds exhibited significant antibacterial and antitubercular activities, offering potential applications in medicinal chemistry (Bhoot et al., 2011).
Conformational and Structural Studies
The structure and conformational aspects of compounds related to this compound have been extensively studied, providing insights into their chemical properties and potential applications. These studies are crucial for understanding the behavior and applications of such compounds in various fields (Ciuffreda et al., 2016).
ACE Inhibitors for Hypertension
Compounds structurally related to this compound have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. These studies are significant for developing novel treatments for hypertension and related cardiovascular diseases (Vulupala et al., 2018).
Antidepressant and Anti-anxiety Agents
New isoxazoline derivatives, including compounds resembling this compound, have been synthesized and evaluated for antidepressant and anti-anxiety properties. These findings are pivotal in the development of new therapeutic agents for mental health disorders (Kumar, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBVFJPGFTDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

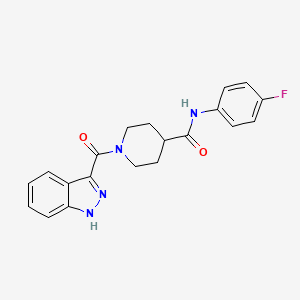

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)
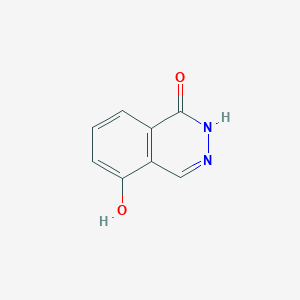


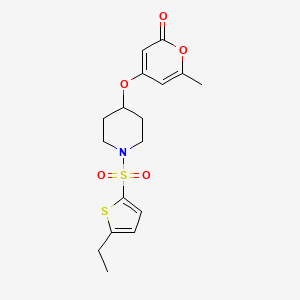
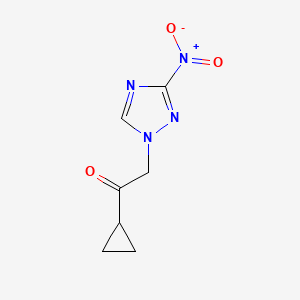

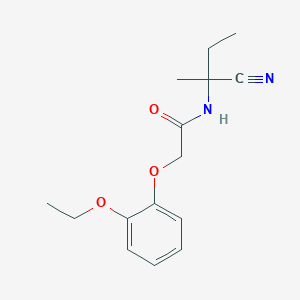
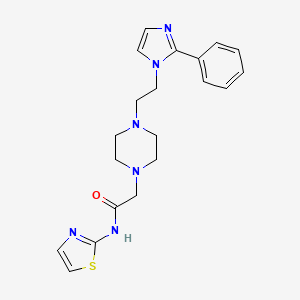
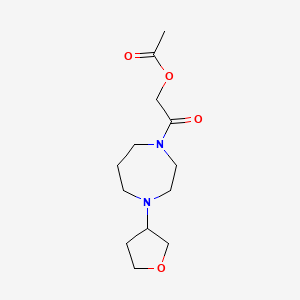
![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)
